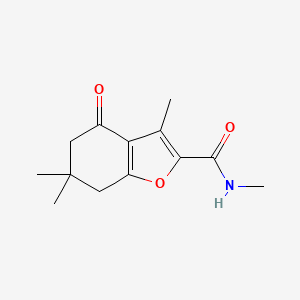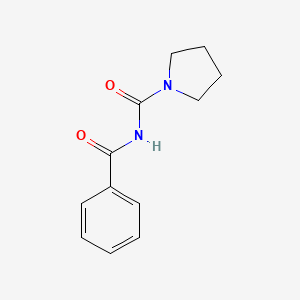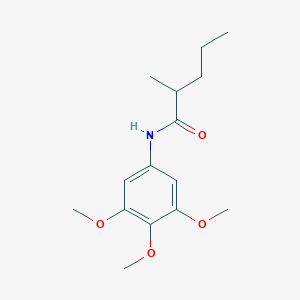![molecular formula C21H29N3O2 B4240210 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4240210.png)
1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
Vue d'ensemble
Description
1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP is a small molecule that belongs to the class of pyrrolidinones and has a molecular weight of 370.5 g/mol. CPP has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Applications De Recherche Scientifique
1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. Some of the areas where 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been investigated include pain management, inflammation, and schizophrenia. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been found to possess analgesic properties and has been shown to reduce pain in animal models. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. Additionally, 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been investigated as a potential treatment for schizophrenia and has been shown to improve cognitive function in animal models.
Mécanisme D'action
The exact mechanism of action of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is not fully understood. However, it is believed that 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone exerts its biological effects by acting as a modulator of the dopaminergic and serotonergic systems in the brain. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been found to bind to the dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been found to possess a wide range of biochemical and physiological effects. Some of the effects of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone include analgesia, anti-inflammatory effects, and improvement of cognitive function. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is that it is a small molecule that can be easily synthesized and modified. This makes it an attractive candidate for drug development. Additionally, 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been extensively studied in animal models, which makes it a valuable tool for studying the mechanisms of pain, inflammation, and schizophrenia. However, one of the limitations of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is that its exact mechanism of action is not fully understood. Additionally, the effects of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone on human subjects have not been extensively studied, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone. One area of research could be the development of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone analogs with improved pharmacological properties. Another area of research could be the investigation of the effects of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone on human subjects. Additionally, the role of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in the regulation of other neurotransmitter systems, such as the glutamatergic and GABAergic systems, could be investigated. Finally, the potential therapeutic applications of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in other areas, such as anxiety and depression, could be explored.
Conclusion:
In conclusion, 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a small molecule that has been extensively studied for its potential therapeutic applications. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone possesses a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. The exact mechanism of action of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is not fully understood, but it is believed to modulate the dopaminergic and serotonergic systems in the brain. 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has several advantages, including its easy synthesis and modification, and its extensive study in animal models. However, its potential therapeutic applications in humans have not been extensively studied. Future research directions could include the development of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone analogs with improved pharmacological properties, investigation of the effects of 1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone on human subjects, and exploration of its potential therapeutic applications in other areas.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20-15-17(16-24(20)19-9-5-2-6-10-19)21(26)23-13-11-22(12-14-23)18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIGDTYIIBMCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4240208.png)

![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)